molecular formula C18H24N6O B12204230 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine

Cat. No.: B12204230
M. Wt: 340.4 g/mol
InChI Key: CHWAEFWPLMUUEU-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a morpholine ring, and a pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Cyclohexene Intermediate: This step involves the reaction of cyclohexanone with ethylamine under acidic conditions to form the cyclohexene intermediate.

    Morpholine Ring Introduction: The cyclohexene intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Pteridine Core Formation: The final step involves the cyclization of the intermediate with a pteridine precursor under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pteridine core or morpholine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of both the morpholine ring and pteridine core differentiates it from other similar compounds, enhancing its versatility in various research fields.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-morpholin-4-ylpteridin-2-amine

InChI

InChI=1S/C18H24N6O/c1-2-4-14(5-3-1)6-7-21-18-22-16-15(19-8-9-20-16)17(23-18)24-10-12-25-13-11-24/h4,8-9H,1-3,5-7,10-13H2,(H,20,21,22,23)

InChI Key

CHWAEFWPLMUUEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=NC=CN=C3C(=N2)N4CCOCC4

Origin of Product

United States

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